Bismuth 2-ethylhexanoate, also known as bismuth tris(2-ethylhexanoate), is an organometallic compound with the molecular formula and a molecular weight of approximately 638.59 g/mol. It is classified as a bismuth salt of 2-ethylhexanoic acid, which is a branched-chain carboxylic acid. This compound is notable for its applications in various fields, including catalysis and polymer synthesis, due to its lower toxicity compared to traditional metal catalysts like organotin compounds .
Bismuth 2-ethylhexanoate can be sourced from chemical suppliers such as Alfa Aesar and FUJIFILM Wako Pure Chemical Corporation. It falls under the category of metal carboxylates, specifically metal 2-ethylhexanoates, which are used extensively in the production of plastics and other materials . Its classification as a bismuth compound places it in a group of materials that have gained interest due to their potential biocompatibility and reduced environmental impact.
The synthesis of bismuth 2-ethylhexanoate typically involves the reaction of bismuth with 2-ethylhexanoic acid in the presence of an aliphatic alcohol. One common method is an electrolytic process where bismuth is dissolved in an alcohol solvent while reacting with 2-ethylhexanoic acid. This method allows for high yields and purity of the resulting compound .
The reaction can be summarized as follows:
Bismuth 2-ethylhexanoate features a central bismuth atom coordinated by three 2-ethylhexanoate ligands. The structure can be represented as:
This coordination leads to a stable complex that exhibits unique properties beneficial for catalysis and polymerization processes.
Bismuth 2-ethylhexanoate participates in several chemical reactions:
The reagents typically used in these reactions include aliphatic alcohols, carboxylic acids, and various oxidizing or reducing agents. The products formed often include other bismuth compounds or elemental forms of bismuth.
The mechanism by which bismuth 2-ethylhexanoate acts as a catalyst involves coordination with substrates during polymerization reactions. This coordination facilitates the activation of monomers, leading to efficient polymer growth through mechanisms such as ring-opening polymerization or condensation reactions . Data suggest that materials synthesized using this catalyst exhibit favorable properties for biomedical applications, including biocompatibility and low cytotoxicity.
Bismuth 2-ethylhexanoate has several scientific uses:
Electrochemical synthesis represents an innovative approach for producing bismuth 2-ethylhexanoate with high purity and minimal byproduct formation. The patented methodology employs a specialized electrolytic cell partitioned by an anion-exchange membrane, creating discrete anode and cathode compartments [2]. In this configuration, the anode compartment contains bismuth metal (or bismuth-containing alloys) immersed in a methanol solution with dissolved ammonium 2-ethylhexanoate. The cathode compartment houses a conductive solution such as aqueous sodium hydroxide or methanol with dissolved alkali metal hydroxides.
When electrical current is applied, bismuth undergoes oxidation at the anode (Bi → Bi³⁺ + 3e⁻), while carboxylate anions (RCOO⁻) migrate through the membrane toward the anode compartment. The migrating anions combine with Bi³⁺ cations to form bismuth 2-ethylhexanoate, which precipitates directly from the methanol solution. Simultaneously, cathodic reduction generates hydrogen gas or alkali metal cations, maintaining charge balance. This method achieves exceptional selectivity (>95%) and high yields (typically 85-92%) due to the precise control of ion migration and the prevention of undesirable side reactions [2]. The electrochemical approach operates at moderate temperatures (20-60°C) and eliminates the need for strong chemical oxidants, reducing waste generation compared to conventional methods.
Table 1: Key Parameters for Electrochemical Synthesis of Bismuth 2-Ethylhexanoate
Parameter | Optimal Range | Effect on Reaction |
---|---|---|
Current Density | 10-50 mA/cm² | Higher densities increase rate but risk impurities |
Temperature | 20-60°C | Below 20°C: slow kinetics; Above 60°C: solvent loss |
Anolyte Concentration | 1.0-2.5 M ammonium salt | Lower concentrations reduce yield; Higher increase viscosity |
Membrane Type | Quaternary ammonium functionalized | Critical for selective anion transport |
Reaction Duration | 3-8 hours | Varies with current density and target yield |
The direct neutralization route employs bismuth oxides, hydroxides, or carbonates as starting materials, reacting stoichiometrically with 2-ethylhexanoic acid. This method capitalizes on the Brønsted acidity of the carboxylic acid and the basicity of bismuth compounds. The general reaction follows:
Bi₂O₃ + 6RCOOH → 2Bi(RCOO)₃ + 3H₂O
The process typically occurs in hydrocarbon solvents (e.g., mineral oil) at elevated temperatures (110-130°C) to facilitate water removal and drive the equilibrium toward product formation [3]. Water co-produced during the reaction is removed azeotropically using Dean-Stark apparatus or countercurrent distillation systems, preventing hydrolysis of the product and ensuring complete conversion. The reaction mixture progresses from an initial slurry to a clear, viscous solution as the reaction nears completion, with final bismuth concentrations typically reaching 7-28% w/w [3]. Excess acid (10-20% molar) is commonly employed to prevent basic salt formation and ensure complete dissolution. After reaction completion, residual solvent and volatile impurities are removed under reduced pressure, yielding the product as a viscous yellow to amber liquid.
Table 2: Bismuth Precursors and Conditions for Direct Neutralization
Bismuth Precursor | Solvent Medium | Temperature Range | Reaction Time | Key Observations |
---|---|---|---|---|
Bi₂O₃ | Mineral oil | 115±5°C | 4-6 hours | Moderate reaction rate; high yield |
Bi(OH)₃ | Xylene | 105-120°C | 3-5 hours | Faster initial dissolution |
Basic bismuth carbonate | Toluene | 110-125°C | 5-8 hours | Vigorous CO₂ evolution initially |
Bismuth subnitrate | n-Heptane | 100-110°C | 6-10 hours | Requires acid excess; byproduct salts |
Metathesis offers an alternative pathway through double displacement between bismuth salts and alkali metal carboxylates. This method is particularly valuable when using bismuth precursors incompatible with acidic conditions. The reaction proceeds as:
BiX₃ + 3RCOOM → Bi(RCOO)₃ + 3MX
Common bismuth precursors include water-soluble salts like bismuth nitrate (Bi(NO₃)₃·5H₂O), bismuth chloride (BiCl₃), or bismuth sulfate (Bi₂(SO₄)₃). The alkali metal carboxylate (typically sodium or potassium 2-ethylhexanoate) is dissolved in water, alcohol (methanol/ethanol), or hydrocarbon solvents. Combining these solutions induces immediate precipitation of bismuth carboxylate as a dense solid or oil, while the co-produced alkali salt remains dissolved [3] . Solvent selection critically influences product purity and isolation efficiency. Aqueous systems facilitate rapid metathesis but risk product hydrolysis, particularly with Bi³⁺ salts. Non-aqueous solvents like methanol, ethanol, or acetone suppress hydrolysis but require rigorous drying to prevent precipitation inconsistencies. Post-reaction, the bismuth carboxylate product is separated via filtration (for crystalline products) or phase separation (for oily products), washed with solvent to remove residual salts, and dried under vacuum. Product purities exceeding 95% are achievable with optimized stoichiometry and washing protocols.
The oxidative dissolution method exploits the redox reaction between metallic bismuth and carboxylic acids under oxidizing atmospheres. Finely divided bismuth metal (powder, granules, or shot) reacts with 2-ethylhexanoic acid in the presence of oxygen:
4Bi⁰ + 3O₂ + 12RCOOH → 4Bi(RCOO)₃ + 6H₂O
Industrial implementations utilize countercurrent column reactors where molten 2-ethylhexanoic acid circulates through bismuth metal beds at 110-125°C [3]. Air or oxygen is continuously sparged through the mixture, oxidizing bismuth to Bi³⁺ which subsequently reacts with the acid. Water generated during the reaction is removed as vapor via distillation, shifting the equilibrium toward product formation. Reaction progress is monitored by bismuth concentration, which typically reaches 0.33–1.8 M (7–28% w/w) [3]. The stoichiometry of carboxylate to bismuth ranges from 2.7:1 to 3.2:1, indicating possible minor quantities of basic salts. Reaction efficiency depends critically on bismuth surface area, oxygen diffusion efficiency, temperature control, and water removal kinetics. Bismuth particle size below 100 mesh (<149 µm) dramatically enhances reaction rates by increasing the reactive surface area. Catalysts like iodine or hydroquinone are occasionally added to accelerate the initial oxidation step.
Translating bismuth carboxylate syntheses to continuous-flow systems presents substantial challenges despite potential advantages in mass/heat transfer and process control. Precipitation phenomena inherent in most synthesis routes—particularly electrochemical synthesis and metathesis—pose severe fouling risks in continuous reactors [5] [8]. In electrochemical flow cells, precipitated bismuth carboxylate can obstruct narrow flow channels, foul electrode surfaces, and impede ion transport through membranes. Similarly, in neutralization or metathesis processes, viscosity increases during product formation and precipitate agglomeration can cause channel blockage. Micro-packed-bed reactors containing powdered catalysts face exacerbated pressure drops when processing viscous reaction mixtures or suspensions [8].
Residence time distribution (RTD) inconsistencies present another critical challenge. Achieving uniform stoichiometric ratios in flow requires precise control over reactant flow rates and mixing dynamics. The multistage nature of bismuth carboxylate formation—involving sequential oxidation, complexation, and dehydration—necessitates carefully engineered residence times exceeding typical flow processing durations. Insufficient residence time results in incomplete conversion and low yields, while excessive residence time can degrade thermally sensitive products. Gas-liquid systems, essential for oxidative dissolution, further complicate flow dynamics due to intermittent gas-liquid contact and unpredictable slug flow patterns [8].
Table 3: Scalability Challenges Across Synthesis Methods in Continuous Systems
Synthesis Method | Primary Scalability Challenges | Potential Mitigation Strategies |
---|---|---|
Electrochemical | Membrane fouling; Electrode passivation | Pulsed flow; Periodic polarity reversal |
Direct Neutralization | Viscosity increase; Water removal efficiency | Segmented flow with in-line separators |
Metathesis | Rapid precipitate formation; Clogging | Sonicated reactors; Anti-fouling coatings |
Oxidative Dissolution | Gas-liquid mixing; Oxygen mass transfer limitations | Microbubble generators; Monolithic catalysts |
General Challenges | Residence time control; Product consistency | Real-time monitoring with automated flow adjustment |
Recent innovations address these limitations through reactor engineering. Oscillatory flow reactors enhance mixing in viscous streams without increasing shear stress. Tube-in-tube reactors facilitate efficient oxygen delivery to liquid streams for oxidative dissolution [8]. Structured reactors with catalytically coated walls eliminate packed-bed pressure drops while maintaining catalytic surface area. For precipitation-prone systems, ultrasonic flow cells apply periodic energy input to prevent particle agglomeration and deposition. Despite these advances, achieving truly continuous, large-scale production of bismuth 2-ethylhexanoate remains technically challenging compared to established batch processes.
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